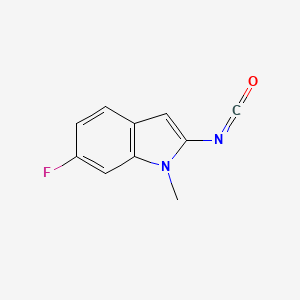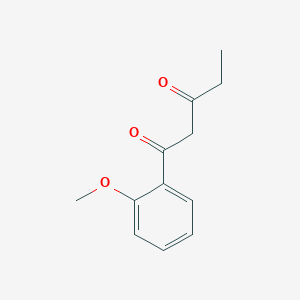
Trans-2-azidocyclopentyl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-azidocyclopentyl chloroformate is a chemical compound that features a cyclopentane ring substituted with an azido group and a chloroformate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-azidocyclopentyl chloroformate typically involves the reaction of cyclopentyl chloroformate with sodium azide under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the azido group.
Industrial Production Methods
Industrial production of (1R,2R)-2-azidocyclopentyl chloroformate follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-azidocyclopentyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The chloroformate group can be oxidized to form corresponding carbonates or carbamates.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of substituted cyclopentyl derivatives.
Reduction: Formation of cyclopentylamines.
Oxidation: Formation of carbonates or carbamates.
Scientific Research Applications
(1R,2R)-2-azidocyclopentyl chloroformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of novel drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-2-azidocyclopentyl chloroformate involves the reactivity of its functional groups. The azido group can participate in click chemistry reactions, forming stable triazole rings. The chloroformate group can react with nucleophiles to form esters or carbamates. These reactions are facilitated by the electronic and steric properties of the cyclopentane ring, which influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl chloroformate: Lacks the azido group, making it less versatile in click chemistry applications.
2-azidocyclopentanol: Contains an azido group but lacks the chloroformate functionality, limiting its reactivity in esterification reactions.
Uniqueness
(1R,2R)-2-azidocyclopentyl chloroformate is unique due to the presence of both azido and chloroformate groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in chemical biology.
Properties
Molecular Formula |
C6H8ClN3O2 |
|---|---|
Molecular Weight |
189.60 g/mol |
IUPAC Name |
[(1R,2R)-2-azidocyclopentyl] carbonochloridate |
InChI |
InChI=1S/C6H8ClN3O2/c7-6(11)12-5-3-1-2-4(5)9-10-8/h4-5H,1-3H2/t4-,5-/m1/s1 |
InChI Key |
KYUAOYUBGQQWRL-RFZPGFLSSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC(=O)Cl)N=[N+]=[N-] |
Canonical SMILES |
C1CC(C(C1)OC(=O)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13620337.png)





![2-Amino-6,8-dibromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13620362.png)







